GPX4 Allosteric Binding: Crystallographic Evidence vs. Chloro Analog
2‑Bromo‑N‑(2‑thienylmethyl)acetamide (modelled as residue L9U) occupies the allosteric cysteine pocket of human GPX4 in a 1.97 Å co‑crystal structure (PDB 7U4I), where its bromoacetyl carbonyl engages hydrogen‑bond donors and the thiophene ring participates in hydrophobic packing [1]. In contrast, the chloro analog (2‑chloro‑N‑(2‑thienylmethyl)acetamide) has not been co‑crystallized with GPX4, and its lower electrophilicity predicts slower covalent adduct formation [2]. The quantitative metric is the electron‑density occupancy of the L9U ligand at the allosteric site: full occupancy (1.0) with an average B‑factor of 34.2 Ų, indicating a well‑ordered covalent complex [1].
| Evidence Dimension | Covalent binding to GPX4 allosteric pocket |
|---|---|
| Target Compound Data | Full occupancy, B‑factor 34.2 Ų, resolution 1.97 Å (PDB 7U4I) |
| Comparator Or Baseline | 2‑Chloro‑N‑(2‑thienylmethyl)acetamide – no co‑crystal structure reported; predicted slower thiolate displacement |
| Quantified Difference | Structure‑determined occupancy (1.0 vs. not observed); estimated ≥10²‑fold rate advantage for bromide over chloride in thiolate SN2 [2]. |
| Conditions | Recombinant human GPX4‑U46C‑R152H; pH 7.0, 0.2 M potassium thiocyanate, 20% PEG 3350; X‑ray diffraction at 100 K. |
Why This Matters
A solved co‑crystal structure provides direct proof of target engagement and binding mode, de‑risking lead optimization efforts that would otherwise require extensive synthetic iteration and biophysical validation with the chloro analog.
- [1] PDB 7U4I. Forouhar F, Liu H, Lin AJ, et al. Crystal structure of human GPX4-U46C-R152H in complex with CDS9. DOI: 10.2210/pdb7u4i/pdb. View Source
- [2] Carey FA, Sundberg RJ. Advanced Organic Chemistry Part A. 5th ed. Springer; 2007. Relative leaving group abilities: Br⁻ vs. Cl⁻ in SN2 reactions. View Source
